N-Methylaniline hydrochloride
Overview
Description
N-Methylaniline hydrochloride is an organic compound with the molecular formula C7H10ClN . It is also known by other names such as Benzenamine, N-methyl-, hydrochloride (1:1), Anilinomethane Hydrochloride, and others .
Synthesis Analysis
N-Methylaniline can be synthesized through the methylation of anilines with methanol. This process is catalyzed by cyclometalated ruthenium complexes . Another method involves the N-methylation of secondary amines under solvent-free ball milling conditions .Molecular Structure Analysis
The molecular structure of N-Methylaniline hydrochloride consists of a benzene ring attached to a methylamine group . The average mass of the molecule is 143.614 Da and the monoisotopic mass is 143.050171 Da .Chemical Reactions Analysis
N-Methylaniline hydrochloride can undergo various chemical reactions. For instance, it can react with HCl to form a salt . It can also undergo reactions with sodium nitrite and dilute hydrochloric acid .Physical And Chemical Properties Analysis
N-Methylaniline hydrochloride is a colorless viscous liquid . It is insoluble in water . The average mass of the molecule is 143.614 Da and the monoisotopic mass is 143.050171 Da .Scientific Research Applications
Chemical Polymerization : N-Methylaniline hydrochloride plays a role in the oxidative chemical polymerization of N-methylaniline. This process, studied in a hydrochloric acid solution using sodium dichromate as an oxidant, is significant for producing polymers with applications in various industries (Sayyah & El-Salam, 2003).
Industrial Applications : It is used in the vapor phase alkylation of aniline with methanol to form N-methylaniline, an important product in manufacturing paper, textile dyes, drugs, perfumes, and explosives (Nehate & Bokade, 2009).
Electrosynthesis and Characterization : Studies have focused on the electropolymerization of N-methylaniline and its characterization in organic solvents. This research is essential for understanding the properties of polymers derived from N-methylaniline for potential applications in electronics or materials science (Wei et al., 2005).
Electrocatalysis : The electrocatalytic behavior of poly(N-methylaniline) filmed electrodes towards hydroquinone has been studied, indicating potential applications in electrochemical sensors or catalysis (Yano, Kokura, & Ogura, 1994).
pH Sensitivity : The pH sensitivity of polyaniline and its derivatives, including poly(N-methylaniline), has been examined, with implications for developing pH-sensitive materials for various applications (Lindfors & Ivaska, 2002).
Synthesis and Characterization : Research has been conducted on the synthesis and characterization of compounds derived from N-methylaniline, such as 2-hydroxy-N-methyl-N-phenyl-acetamide. This work is crucial for developing new chemical compounds with potential applications in pharmaceuticals and other industries (Zhong-cheng & Wan-yin, 2002).
Safety and Hazards
N-Methylaniline hydrochloride is considered hazardous. It can cause damage to organs through prolonged or repeated exposure . It is toxic if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this chemical .
properties
IUPAC Name |
N-methylaniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N.ClH/c1-8-7-5-3-2-4-6-7;/h2-6,8H,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXOSDRICFIHTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
100-61-8 (Parent) | |
Record name | N-Methylanilinium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002739120 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70181815 | |
Record name | N-Methylanilinium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70181815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2739-12-0 | |
Record name | Benzenamine, N-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2739-12-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methylanilinium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002739120 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methylanilinium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70181815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methylanilinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.512 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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